molecular formula C6H5BrClN B1342937 2-Bromo-6-(chloromethyl)pyridine CAS No. 727356-19-6

2-Bromo-6-(chloromethyl)pyridine

Cat. No. B1342937
M. Wt: 206.47 g/mol
InChI Key: BYQJMBHZLIDFBY-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)pyridine is an organochlorine compound that is pyridine substituted at position 2 by a bromomethyl group . It serves as a precursor in various organic reactions leading to the formation of a large range of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(chloromethyl)pyridine is represented by the linear formula C6H5BrClN . The compound has a molecular weight of 206.47 .


Chemical Reactions Analysis

2-Bromo-6-(chloromethyl)pyridine is used as a building block in the preparation of nitrogen-containing heterocyclic compounds . It is also used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

2-Bromo-6-(chloromethyl)pyridine is a solid substance . It has a melting point of 46 - 49 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization in Bioinorganic Chemistry

2-Bromo-6-(chloromethyl)pyridine is utilized in the synthesis of multidentate ligands that are coordinated to transition metal ions. These synthesized ligands mimic the structural motifs found in bioinorganic metalloenzymes. Notably, this compound is a precursor for immobilizing ligand chelates onto heterogeneous supports, which is a critical step in reproducing the functional aspects of natural enzymes. The synthesis process of this compound has been improved to involve less hazardous and more manageable chemicals, marking a significant advancement in this field of research (Handlovic et al., 2021).

Catalysis in Organic Synthesis

In the realm of organic synthesis, 2-Bromo-6-(chloromethyl)pyridine is employed in the preparation of specialized ligands for palladium and nickel complexes. These complexes are notably efficient in catalyzing the synthesis of arylboronic esters, showcasing the compound's pivotal role in facilitating crucial reactions in organic chemistry (Melaimi et al., 2004).

Molecular and Surface Analysis in Corrosion Science

Research in corrosion science utilizes 2-Bromo-6-(chloromethyl)pyridine derivatives to study their inhibition performance against metal corrosion. These studies, which combine experimental techniques and computational approaches, offer insights into the molecular interactions and effectiveness of these compounds in protecting metals against corrosion, contributing valuable information to the field of materials science and engineering (Saady et al., 2021).

Safety And Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for 2-Bromo-6-(chloromethyl)pyridine involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

2-bromo-6-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQJMBHZLIDFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617083
Record name 2-Bromo-6-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(chloromethyl)pyridine

CAS RN

727356-19-6
Record name 2-Bromo-6-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Butyllithium (10 mL, 25.32 mmol, 2.5 M solution in hexanes) was added dropwise over a period of 20 min at −78° C. to a degassed solution of 2,5-dibromopyridine (5.0 g, 21.1 mmol) in toluene (250 mL), and the solution was then stirred for 2 h at −78° C. DMF (2.1 mL, 27.43 mmol) was then added dropwise, and the reaction was left at −78° C. for 1 h. MeOH (20 mL) and NaBH (1.60 g, 42.2 mmol) were then added at −78° C., and the reaction mixture was allowed to slowly reach room temperature and stirring was continued for 16 h. Saturated aqueous NH4Cl (100 mL) was added at −10° C. and stirring was continued for 30 min. The two layers were separated. The toluene layer was concentrated and dried in vacuo to give 6-bromo-2-pyridinyl)methanol (3.74 g, 94%) as a light yellow oil. A solution of this oil (3.74 g, 19.8 mmol) in CHCl3 (250 mL) was treated with SOCl2 (25 mL) at 0° C., then the reaction mixture was refluxed for 1 h, poured into ice-water, and extracted into iPr2O. The combined organic layers were washed with brine, dried (MgSO4) and concentrated to dryness, to give the title compound as a yellow oil (3.42 g, 83%). APCI MS m/z 205.9, 207.9 (M+H). 1H NMR (400 MHz, CDCl3) δ 7.59 (t, J=7.7 Hz, 1H), 7.47 (d, J=7.4 Hz, 1H), 7.44 (d, J=7.9 Hz, 1H), 4.63 (s, 2H).
[Compound]
Name
NaBH
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
3.74 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
83%

Synthesis routes and methods II

Procedure details

2-Bromo-6-hydroxymethylpyridine (5.00 g, 25.5 mmol) was dissolved in chloroform (30 ml) and thionyl chloride (2.8 ml, 38.3 mmol) was added, and the mixture was stirred at room temperature for 3 hours. After the reaction solution was concentrated, a saturated aqueous sodium bicarbonate was added to the residue and the precipitates were collected by filtration. After washing with water, the precipitates were dried in vacuo to give the title compound (5.20 g, 99%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Khan, C Altamirano, Y Khan, H Saeed… - Journal of Chemical …, 2023 - ACS Publications
Many of the current synthetic methodologies utilized within academic and industrial laboratories require knowledge of how to safely handle air- and moisture-sensitive reagents and …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
I Kmentova, HS Sutherland, BD Palmer… - Journal of medicinal …, 2010 - ACS Publications
New heterocyclic analogues of the potent biphenyl class derived from antitubercular drug PA-824 were prepared, aiming to improve aqueous solubility but maintain high metabolic …
Number of citations: 93 0-pubs-acs-org.brum.beds.ac.uk

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